molecular formula C9H6BrFN2O B8591125 4-bromo-5-fluoro-2-(1H-imidazol-2-yl)phenol

4-bromo-5-fluoro-2-(1H-imidazol-2-yl)phenol

Cat. No. B8591125
M. Wt: 257.06 g/mol
InChI Key: KWKBGUCCXKLINB-UHFFFAOYSA-N
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Patent
US09034866B2

Procedure details

Into a 20-L 4-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen was placed a solution of 4-bromo-5-fluoro-2-(1H-imidazol-2-yl)phenol (755 g, 2.94 mol, 1.00 equiv) in N,N-dimethylformamide (7.5 L), Cs2CO3 (3350 g, 10.28 mol, 3.50 equiv), followed by the addition of 1,2-dibromoethane (2208 g, 11.75 mol, 4.00 equiv). The resulting solution was stirred overnight at 80° C. To this was added 1,2-dibromoethane (200 g). The resulting solution was stirred at 80° C. for 5.5 h. This reaction was repeated for 2 times. The reaction mixture was cooled to room temperature and diluted with 20 L of ice/water. The solids were collected by filtration, washed with 2×4 L of water and dried to afford 1870 g (crude) of 9-Bromo-8-fluoro-4,5-dihydro-6-oxa-1,3a-diaza-benzo[e]azulene as a gray solid.
Quantity
755 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
3350 g
Type
reactant
Reaction Step Two
Quantity
2208 g
Type
reactant
Reaction Step Three
Quantity
200 g
Type
reactant
Reaction Step Four
Quantity
7.5 L
Type
solvent
Reaction Step Five
[Compound]
Name
ice water
Quantity
20 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([OH:9])=[C:4]([C:10]2[NH:11][CH:12]=[CH:13][N:14]=2)[CH:3]=1.C([O-])([O-])=O.[Cs+].[Cs+].Br[CH2:22][CH2:23]Br>CN(C)C=O>[Br:1][C:2]1[C:7]([F:8])=[CH:6][C:5]2[O:9][CH2:23][CH2:22][N:11]3[C:10](=[N:14][CH:13]=[CH:12]3)[C:4]=2[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
755 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1F)O)C=1NC=CN1
Step Two
Name
Cs2CO3
Quantity
3350 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Three
Name
Quantity
2208 g
Type
reactant
Smiles
BrCCBr
Step Four
Name
Quantity
200 g
Type
reactant
Smiles
BrCCBr
Step Five
Name
Quantity
7.5 L
Type
solvent
Smiles
CN(C=O)C
Step Six
Name
ice water
Quantity
20 L
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred overnight at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 20-L 4-necked round-bottom flask purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained with an inert atmosphere of nitrogen
STIRRING
Type
STIRRING
Details
The resulting solution was stirred at 80° C. for 5.5 h
Duration
5.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
washed with 2×4 L of water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C(=CC2=C(C3=NC=CN3CCO2)C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1870 g
YIELD: CALCULATEDPERCENTYIELD 224.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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